STAT3-IN-4

説明

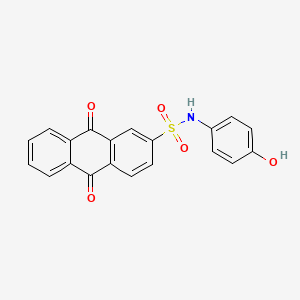

Structure

2D Structure

3D Structure

特性

CAS番号 |

825611-06-1 |

|---|---|

分子式 |

C20H13NO5S |

分子量 |

379.4 g/mol |

IUPAC名 |

N-(4-hydroxyphenyl)-9,10-dioxoanthracene-2-sulfonamide |

InChI |

InChI=1S/C20H13NO5S/c22-13-7-5-12(6-8-13)21-27(25,26)14-9-10-17-18(11-14)20(24)16-4-2-1-3-15(16)19(17)23/h1-11,21-22H |

InChIキー |

CQXWZOXSWDZDPK-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)NC4=CC=C(C=C4)O |

正規SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)NC4=CC=C(C=C4)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

STAT3-IN-B9; STAT3 IN B9; STAT3INB9; B9 |

製品の起源 |

United States |

Foundational & Exploratory

STAT3-IN-4: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal transcription factor implicated in a multitude of cellular processes, including proliferation, survival, differentiation, and angiogenesis.[1][2][3] Its aberrant and persistent activation is a hallmark of numerous human cancers, correlating with tumor progression, metastasis, and resistance to therapy.[4] This has rendered STAT3 an attractive target for the development of novel anticancer therapeutics. This technical guide provides an in-depth overview of the mechanism of action of STAT3-IN-4 (also referred to as N4), a small molecule inhibitor of STAT3, intended for researchers, scientists, and drug development professionals.

STAT3 Signaling Pathway

The canonical STAT3 signaling pathway is initiated by the binding of cytokines (e.g., IL-6) or growth factors (e.g., EGF) to their cognate receptors on the cell surface.[4] This ligand-receptor interaction triggers the activation of receptor-associated Janus kinases (JAKs), which in turn phosphorylate specific tyrosine residues on the cytoplasmic tail of the receptor. These phosphotyrosine sites serve as docking stations for the Src Homology 2 (SH2) domain of latent STAT3 monomers in the cytoplasm. Upon recruitment, STAT3 is phosphorylated by JAKs at a critical tyrosine residue (Tyr705). This phosphorylation event induces a conformational change, leading to the formation of stable STAT3 homodimers or heterodimers with other STAT family members through reciprocal SH2 domain-phosphotyrosine interactions. The activated STAT3 dimers then translocate to the nucleus, where they bind to specific DNA response elements in the promoter regions of target genes, thereby modulating their transcription.[2][3][4]

Mechanism of Action of this compound

This compound is a small molecule inhibitor that directly targets the SH2 domain of STAT3.[1][3] By binding to this critical domain, this compound competitively inhibits the docking of phosphorylated STAT3 monomers, thereby preventing their dimerization.[1] The inhibition of STAT3 dimerization is a crucial step in blocking the entire downstream signaling cascade. Without forming dimers, STAT3 cannot translocate to the nucleus, bind to DNA, or activate the transcription of its target genes.[1][3]

Molecular docking studies have suggested that this compound interacts with key amino acid residues within the SH2 domain, including Lys591, which is critical for the interaction with the phosphotyrosine residue (Tyr705) of another STAT3 monomer.[1] This direct binding to the STAT3 SH2 domain has been experimentally verified using techniques such as fluorescence polarization (FP), surface plasmon resonance (SPR), and microscale thermophoresis (MST).[1]

Quantitative Data

The inhibitory potency of this compound has been quantified through various biochemical and cellular assays. The following table summarizes the key quantitative data available for this compound.

| Assay Type | Parameter | Value | Cell Line/System | Reference |

| Fluorescence Polarization (FP) | IC50 | 0.57 µM | In vitro | [5] |

| Surface Plasmon Resonance (SPR) | Kd | 1.04 µM | In vitro | [5] |

| Pancreatic Cancer Cell Growth | IC50 | Not specified | PANC-1, CAPAN-2, BXPC-3 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Fluorescence Polarization (FP) Assay for SH2 Domain Binding

This assay quantitatively measures the ability of an inhibitor to disrupt the interaction between the STAT3 SH2 domain and a fluorescently labeled phosphopeptide.

Protocol:

-

Reagents and Materials:

-

Recombinant full-length STAT3 protein

-

Fluorescently labeled phosphopeptide probe (e.g., 5-FAM-GpYLPQTV-NH2)

-

Assay buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.01% Triton X-100)

-

This compound (or other test compounds)

-

Black, low-volume 384-well plates

-

Fluorescence polarization plate reader

-

-

Procedure:

-

Prepare a solution of recombinant STAT3 protein in assay buffer.

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add the STAT3 protein solution.

-

Add the serially diluted this compound or vehicle control to the wells.

-

Incubate at room temperature for a specified time (e.g., 30 minutes) to allow for inhibitor binding.

-

Add the fluorescently labeled phosphopeptide probe to all wells.

-

Incubate for another period (e.g., 60 minutes) to reach binding equilibrium.

-

Measure fluorescence polarization using a plate reader.

-

-

Data Analysis:

-

The decrease in fluorescence polarization is proportional to the displacement of the fluorescent probe by the inhibitor.

-

Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Co-Immunoprecipitation (Co-IP) for STAT3 Dimerization

This technique is used to assess the effect of this compound on the dimerization of STAT3 in a cellular context.

Protocol:

-

Reagents and Materials:

-

Cell line expressing tagged STAT3 proteins (e.g., HA-STAT3 and FLAG-STAT3)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Anti-FLAG antibody (for immunoprecipitation)

-

Anti-HA antibody (for Western blotting)

-

Protein A/G magnetic beads

-

This compound

-

Western blotting reagents

-

-

Procedure:

-

Culture cells and treat with this compound or vehicle control for a specified duration.

-

Lyse the cells in ice-cold lysis buffer.

-

Clarify the cell lysates by centrifugation.

-

Incubate the cleared lysates with an anti-FLAG antibody to capture FLAG-STAT3 and its interacting partners.

-

Add Protein A/G magnetic beads to pull down the antibody-protein complexes.

-

Wash the beads extensively to remove non-specific binding proteins.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Perform Western blotting using an anti-HA antibody to detect co-immunoprecipitated HA-STAT3.

-

-

Data Analysis:

-

A decrease in the amount of co-immunoprecipitated HA-STAT3 in the presence of this compound indicates inhibition of STAT3 dimerization.

-

Immunofluorescence for STAT3 Nuclear Translocation

This imaging technique visualizes the subcellular localization of STAT3 and assesses the effect of this compound on its nuclear translocation.

Protocol:

-

Reagents and Materials:

-

Adherent cell line

-

STAT3 activator (e.g., IL-6)

-

This compound

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against STAT3

-

Fluorophore-conjugated secondary antibody

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

-

-

Procedure:

-

Seed cells on coverslips and allow them to adhere.

-

Treat cells with this compound or vehicle control.

-

Stimulate cells with a STAT3 activator (e.g., IL-6) to induce nuclear translocation.

-

Fix the cells with paraformaldehyde.

-

Permeabilize the cells to allow antibody entry.

-

Block non-specific antibody binding.

-

Incubate with the primary anti-STAT3 antibody.

-

Incubate with the fluorophore-conjugated secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

-

Data Analysis:

-

Compare the subcellular localization of STAT3 in treated versus untreated cells. Inhibition of nuclear translocation will be observed as a retention of STAT3 in the cytoplasm.

-

Luciferase Reporter Assay for STAT3 Transcriptional Activity

This assay measures the transcriptional activity of STAT3 by quantifying the expression of a reporter gene (luciferase) under the control of a STAT3-responsive promoter.

Protocol:

-

Reagents and Materials:

-

Cell line

-

STAT3-responsive luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase) for normalization

-

Transfection reagent

-

STAT3 activator (e.g., IL-6)

-

This compound

-

Luciferase assay reagent

-

Luminometer

-

-

Procedure:

-

Co-transfect cells with the STAT3-responsive luciferase reporter plasmid and the control plasmid.

-

Treat the transfected cells with this compound or vehicle control.

-

Stimulate the cells with a STAT3 activator.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

A decrease in the normalized luciferase activity in the presence of this compound indicates inhibition of STAT3 transcriptional activity.

-

Conclusion

This compound is a potent and direct inhibitor of STAT3 that functions by binding to the SH2 domain, thereby preventing STAT3 dimerization, nuclear translocation, and transcriptional activity. Its mechanism of action has been validated through a variety of biochemical and cell-based assays. The experimental protocols detailed in this guide provide a framework for the further characterization of this compound and other novel STAT3 inhibitors, which hold promise as potential therapeutic agents for the treatment of cancers and other diseases driven by aberrant STAT3 signaling.

References

- 1. researchgate.net [researchgate.net]

- 2. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. STAT3 inhibitor N4|CAS 2225879-93-4|DC Chemicals [dcchemicals.com]

Technical Guide: STAT3-IN-4, a Representative Small Molecule Inhibitor Targeting the STAT3 SH2 Domain

Disclaimer: Publicly available scientific literature does not contain specific data for a compound designated "STAT3-IN-4". This technical guide has been constructed using a composite of data from well-characterized, representative small molecule inhibitors that, like the hypothetical this compound, target the Signal Transducer and Activator of Transcription 3 (STAT3) SH2 domain. The information presented herein serves as an in-depth overview of the core mechanisms, data, and experimental methodologies relevant to this class of inhibitors.

Introduction: STAT3 as a Therapeutic Target

Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal transcription factor that plays a central role in a multitude of cellular processes, including proliferation, survival, differentiation, and angiogenesis.[1][2][3] Under normal physiological conditions, STAT3 activation is a transient and tightly regulated process. However, its persistent or constitutive activation is a hallmark of numerous human cancers, including head and neck, breast, and pancreatic cancers, as well as hematological malignancies.[4][5][6] This aberrant activation drives the expression of genes responsible for tumor growth, metastasis, and resistance to therapy, making STAT3 an attractive target for cancer drug development.[7][8][9]

The activation cascade of STAT3 is initiated by cytokines and growth factors, which trigger phosphorylation of STAT3 at a critical tyrosine residue (Tyr705) by Janus kinases (JAKs) or other non-receptor tyrosine kinases like Src.[10][11] This phosphorylation event is crucial as it facilitates the reciprocal binding between the Src Homology 2 (SH2) domain of one STAT3 monomer and the phosphotyrosine (pTyr705) motif of another, leading to homodimerization.[3][6][12] These activated dimers then translocate to the nucleus, bind to specific DNA sequences, and initiate the transcription of target genes.[2][4]

Small molecule inhibitors designed to target the highly conserved SH2 domain physically block this critical dimerization step.[6][12] By competitively binding to the SH2 domain, these inhibitors prevent the formation of active STAT3 dimers, thereby inhibiting downstream gene transcription and suppressing the oncogenic signaling pathway.[7][12] This guide focuses on the preclinical profile of a representative SH2-targeting inhibitor, this compound.

Mechanism of Action

The primary mechanism of this compound is the direct inhibition of STAT3 activity by binding to its SH2 domain. This domain is essential for the dimerization of phosphorylated STAT3 monomers, a prerequisite for nuclear translocation and transcriptional activity.[6][10]

The Canonical STAT3 Signaling Pathway and Point of Inhibition:

-

Ligand Binding & Receptor Activation: Cytokines (e.g., IL-6) or growth factors (e.g., EGF) bind to their respective cell surface receptors.[11][13]

-

JAK Kinase Activation: This binding event activates receptor-associated Janus kinases (JAKs).

-

STAT3 Phosphorylation: Activated JAKs phosphorylate STAT3 on tyrosine residue 705 (pY705).[11]

-

Dimerization: The pY705 of one STAT3 monomer serves as a docking site for the SH2 domain of another STAT3 monomer, forming a stable homodimer.[3][12]

-

Nuclear Translocation: The STAT3 dimer translocates from the cytoplasm into the nucleus.[1]

-

DNA Binding & Gene Transcription: In the nucleus, the dimer binds to specific DNA promoter regions (e.g., GAS elements) and initiates the transcription of target genes involved in cell survival (e.g., Bcl-xL, Bcl-2), proliferation (e.g., c-Myc, Cyclin D1), and angiogenesis (e.g., VEGF).[4][5][14]

This compound acts at step 4. By occupying the SH2 domain, it sterically hinders the pY705-SH2 interaction, effectively preventing STAT3 dimerization and interrupting the entire downstream signaling cascade.

Quantitative Data Summary

The potency and binding affinity of STAT3 SH2 domain inhibitors are evaluated using various biochemical and cell-based assays. The table below summarizes representative data from analogous compounds found in the literature. IC50 (half-maximal inhibitory concentration) measures the functional potency of the inhibitor, while Ki (inhibition constant) and Kd (dissociation constant) reflect binding affinity.[15]

| Compound Class | Assay Type | Target/Cell Line | Potency / Affinity | Reference |

| Peptidomimetic | Fluorescence Polarization (FP) | STAT3 SH2 Domain | Ki = 0.95 µM | [12] |

| Cell Growth Assay | MDA-MB-468 Breast Cancer | IC50 = 3-11 µM | [12] | |

| SH-4-54 | Fluorescence Polarization (FP) | STAT3 SH2 Domain | Binds primarily to SH2 domain | [16] |

| Western Blot | Colorectal Cancer Cells | Dose-dependent inhibition of p-STAT3 | [16] | |

| Spheroid Formation | SW480 & LoVo Cells | Inhibited IL-6 induced formation | [16] | |

| C188-9 | Binding Assay | STAT3 Protein | High affinity (nM range) | [6][10] |

| Cell-based Assay | Acute Myeloid Leukemia Cells | Promotes apoptosis | [6] | |

| Cryptotanshinone | Cell-free Assay | STAT3 | IC50 = 4.6 µM | [10] |

| Cellular Assay | Various Cell Lines | Inhibits STAT3 at 5-50 µM | [10] | |

| LY5 | Western Blot | MG 63.3 / K7M2 Osteosarcoma | Inhibits p-STAT3 at 1 µM | [17] |

| PuMA Assay (ex vivo) | MG 63.3 Metastatic Lesions | Inhibits growth at 10-50 µM | [17] |

Experimental Protocols

Characterization of a STAT3 SH2 inhibitor like this compound involves a tiered approach, from initial biochemical binding to cellular activity and finally to in vivo efficacy.

Fluorescence Polarization (FP) Assay

This biochemical assay directly measures the binding of the inhibitor to the STAT3 SH2 domain.

-

Principle: A fluorescently labeled phosphopeptide probe corresponding to the STAT3 pY705 docking motif is used. In its free state, the small probe tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the larger STAT3 protein, its tumbling is restricted, leading to high polarization.

-

Methodology:

-

Recombinant STAT3 protein is incubated with the fluorescent phosphopeptide probe.

-

Increasing concentrations of the inhibitor (e.g., this compound) are added.

-

The inhibitor competes with the probe for binding to the SH2 domain. As the inhibitor displaces the probe, the probe tumbles freely again, causing a decrease in fluorescence polarization.

-

The data are plotted to determine the IC50, from which the inhibition constant (Ki) can be calculated.

-

Western Blot for Phospho-STAT3 (p-STAT3)

This cell-based assay confirms that the inhibitor blocks STAT3 activation within the cell.

-

Principle: Western blotting uses antibodies to detect specific proteins. Antibodies that recognize only the phosphorylated form of STAT3 (at Tyr705) are used to measure the level of activated STAT3.

-

Methodology:

-

Cancer cells with constitutively active STAT3 (or cells stimulated with IL-6) are cultured.

-

Cells are treated with various concentrations of this compound for a defined period (e.g., 2-24 hours).

-

Total cellular proteins are extracted, separated by size via SDS-PAGE, and transferred to a membrane.

-

The membrane is probed with primary antibodies specific for p-STAT3 (Tyr705) and total STAT3 (as a loading control).

-

Secondary antibodies conjugated to an enzyme (e.g., HRP) are used for detection via chemiluminescence. A dose-dependent decrease in the p-STAT3 signal indicates effective inhibition.[16][17]

-

Cell Proliferation Assay

This assay determines the functional consequence of STAT3 inhibition on cancer cell growth.

-

Principle: Various methods (e.g., MTT, WST-1, CellTiter-Glo) measure metabolic activity or ATP content as a proxy for the number of viable cells.

-

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to adhere.

-

Cells are treated with a range of this compound concentrations for 48-72 hours.

-

A reagent (e.g., MTT) is added, which is converted into a colored formazan product by metabolically active cells.

-

The absorbance is measured, and the results are used to calculate the IC50 value, representing the concentration of inhibitor required to reduce cell proliferation by 50%.

-

In Vivo Xenograft Studies

Animal models are used to evaluate the anti-tumor efficacy and safety of the inhibitor.

-

Principle: Human tumor cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the inhibitor to assess its effect on tumor growth.

-

Methodology:

-

Human cancer cells (e.g., head and neck squamous cell carcinoma) are injected subcutaneously into nude mice.[14]

-

When tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.

-

This compound is administered systemically (e.g., intraperitoneal injection or oral gavage) on a defined schedule.[4]

-

Tumor volume and body weight are measured regularly.

-

At the end of the study, tumors are excised and can be analyzed for biomarkers (e.g., p-STAT3 levels, apoptosis markers) to confirm the on-target effect of the drug.[14]

-

Toxicology studies may also be performed to determine the maximum tolerated dose (MTD) and assess potential side effects.[18]

-

References

- 1. What are STAT3 inhibitors and how do they work? [synapse.patsnap.com]

- 2. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. STAT3 blockade enhances the efficacy of conventional chemotherapeutic agents by eradicating head neck stemloid cancer cell - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What does Stat3 do? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. novacurabioai.com [novacurabioai.com]

- 8. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural Biology of STAT3 and Its Implications for Anticancer Therapies Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain [frontiersin.org]

- 11. STAT3 - Wikipedia [en.wikipedia.org]

- 12. Structure-Based Design of Conformationally Constrained, Cell-Permeable STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. STAT3 | Encyclopedia MDPI [encyclopedia.pub]

- 14. In vivo antitumor efficacy of STAT3 blockade using a transcription factor decoy approach: implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. promegaconnections.com [promegaconnections.com]

- 16. Targeting STAT3 with SH-4-54 suppresses stemness and chemoresistance in cancer stem-like cells derived from colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Target specificity, in vivo pharmacokinetics, and efficacy of the putative STAT3 inhibitor LY5 in osteosarcoma, Ewing's sarcoma, and rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Toxicology | MuriGenics [murigenics.com]

The Biological Activity of STAT3-IN-4 in Cancer Cells: An In-Depth Technical Guide

An Introduction to STAT3 as a Therapeutic Target in Oncology

Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal protein that functions as a transcription factor, relaying signals from cytokines and growth factors outside the cell to the nucleus, where it regulates the expression of genes critical for fundamental cellular processes. These processes include cell proliferation, survival, differentiation, and angiogenesis.[1][2][3] In healthy tissues, the activation of STAT3 is a tightly controlled and temporary event. However, in a vast array of human cancers—estimated to be as high as 70%—STAT3 is persistently or "constitutively" activated.[4] This aberrant, continuous activation drives the transcription of genes that promote tumor growth, metastasis, and resistance to therapy, while also suppressing the body's anti-tumor immune response.[2][4][5][6] Consequently, the STAT3 signaling pathway is recognized as a highly attractive target for the development of novel cancer therapies.[5][6]

This guide provides a comprehensive overview of the biological activity of STAT3-IN-4, a small molecule inhibitor designed to target the STAT3 pathway for cancer treatment. We will delve into its mechanism of action, present quantitative data on its effects in cancer cells, provide detailed experimental protocols for its evaluation, and visualize the complex signaling and experimental workflows.

Mechanism of Action of this compound

STAT3 inhibitors are designed to interrupt the signaling cascade at various points.[7] The canonical STAT3 activation pathway begins when a cytokine (like Interleukin-6) or a growth factor binds to its receptor on the cell surface. This triggers the activation of associated Janus kinases (JAKs), which then phosphorylate STAT3 proteins on a critical tyrosine residue (Tyr705).[8] This phosphorylation event causes STAT3 monomers to form stable homodimers through reciprocal interactions involving their SH2 domains. These activated dimers then translocate into the nucleus, bind to specific DNA sequences in the promoters of target genes, and initiate their transcription.[1][5] These target genes include key regulators of cell survival (e.g., Bcl-xL, Bcl-2), proliferation (e.g., Cyclin D1, c-Myc), and angiogenesis.[3][9][10]

This compound is hypothesized to function by directly interfering with a key step in this pathway, preventing the downstream transcription of pro-oncogenic genes. The diagram below illustrates the canonical STAT3 signaling pathway and indicates the potential points of inhibition for a compound like this compound.

Quantitative Analysis of Biological Activity

No public quantitative data for a compound specifically named "this compound" could be located in the available scientific literature. The following table structure is provided as a template for how such data would be presented. Data for representative, well-characterized STAT3 inhibitors are often reported in a similar format.

| Cell Line | Cancer Type | Assay Type | Parameter | Value | Reference |

| MGC803 | Gastric Cancer | Cell Viability | IC₅₀ | Data N/A | N/A |

| KATO III | Gastric Cancer | Cell Viability | IC₅₀ | Data N/A | N/A |

| NCI-N87 | Gastric Cancer | Cell Viability | IC₅₀ | Data N/A | N/A |

| HEK293T | N/A | STAT3 Luciferase Reporter | IC₅₀ | Data N/A | N/A |

| MDA-MB-231 | Breast Cancer | STAT3 DNA-binding | IC₅₀ | Data N/A | N/A |

Detailed Experimental Protocols

Evaluating the efficacy and mechanism of a STAT3 inhibitor requires a series of well-defined cellular and biochemical assays. The following sections detail the standard protocols used to characterize compounds like this compound.

Experimental Workflow

A typical workflow for assessing a novel STAT3 inhibitor involves a multi-step process, from initial cell treatment to specific molecular and phenotypic assays.

Protocol 1: Cell Viability Assay (CCK-8/MTT)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

-

Cell Seeding: Plate cancer cells (e.g., MGC803, KATO III) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the plates and add 100 µL of the medium containing the various concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, or 72 hours).

-

Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) or MTT solution to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at 450 nm (for CCK-8) or after solubilizing formazan crystals (for MTT) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of cell growth).

Protocol 2: Western Blot for STAT3 Phosphorylation

This technique is used to detect and quantify the levels of phosphorylated STAT3 (the active form) and total STAT3.

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with this compound at various concentrations for a specified time (e.g., 2-6 hours). For some cell lines, stimulation with a STAT3 activator like IL-6 (20 ng/mL) may be required to induce robust phosphorylation.[11]

-

Protein Extraction: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Imaging: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the p-STAT3 signal to the total STAT3 signal to determine the specific inhibitory effect on STAT3 activation.

Protocol 3: STAT3-Dependent Luciferase Reporter Assay

This assay directly measures the transcriptional activity of STAT3.[11][12]

-

Transfection: Co-transfect cells (HEK293T is often used for its high transfection efficiency) with a firefly luciferase reporter plasmid containing STAT3-specific DNA binding sites and a Renilla luciferase plasmid (as a transfection control) using a suitable transfection reagent like Lipofectamine.[11]

-

Cell Seeding and Treatment: After 24 hours, seed the transfected cells into 96-well plates.[11] Allow them to adhere, then treat with different concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with a STAT3 activator, such as IL-6 (20 ng/mL), for 6-8 hours to induce STAT3-dependent luciferase expression.[11][12]

-

Cell Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System according to the manufacturer's instructions.

-

Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition of STAT3 transcriptional activity relative to the stimulated control and determine the IC₅₀ value.[12]

Summary and Future Directions

While specific data for this compound is not publicly available, the established role of STAT3 in cancer progression validates the therapeutic strategy of its inhibition. The experimental protocols and workflows detailed in this guide provide a robust framework for the preclinical evaluation of any novel STAT3 inhibitor. Future research would require the execution of these assays to generate quantitative data, confirming the biological activity and therapeutic potential of this compound. Such studies are critical for advancing our understanding of its mechanism and for the potential development of a new generation of targeted cancer therapies.

References

- 1. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. STAT3 pathway in cancers: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Targeting STAT3 in cancer: how successful are we? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are STAT3 inhibitors and how do they work? [synapse.patsnap.com]

- 8. STAT3 - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. What does Stat3 do? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation [frontiersin.org]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on STAT3-IN-4: A Novel Inhibitor of STAT3 Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein that, when constitutively activated, plays a pivotal role in the proliferation, survival, and metastasis of various human cancers. Its function as a key oncogenic driver has made it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of STAT3-IN-4 (also referred to as compound B9), a novel small molecule inhibitor of the STAT3 signaling pathway. We will delve into its mechanism of action, present quantitative data on its biological activity, and provide detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating new avenues for cancer therapy by targeting the STAT3 pathway.

Introduction to the STAT3 Signaling Pathway

The STAT3 protein is a latent cytoplasmic transcription factor that relays signals from various cytokines and growth factors, such as Interleukin-6 (IL-6) and Epidermal Growth Factor (EGF), from the cell membrane to the nucleus.[1]

Canonical STAT3 Activation:

-

Ligand Binding and Kinase Activation: The process begins when a cytokine or growth factor binds to its corresponding receptor on the cell surface. This binding event triggers the activation of receptor-associated Janus kinases (JAKs).

-

STAT3 Recruitment and Phosphorylation: The activated JAKs phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for the SH2 (Src Homology 2) domain of inactive, monomeric STAT3 proteins in the cytoplasm.[2]

-

Dimerization and Nuclear Translocation: Upon recruitment to the receptor, STAT3 is itself phosphorylated by JAKs at a critical tyrosine residue (Tyr705). This phosphorylation event induces a conformational change, causing STAT3 to detach from the receptor and form stable homodimers (or heterodimers with other STAT proteins) through reciprocal SH2 domain-phosphotyrosine interactions.[3]

-

DNA Binding and Gene Transcription: The activated STAT3 dimer translocates into the nucleus, where it binds to specific DNA consensus sequences (gamma-interferon activated sites - GAS) in the promoter regions of target genes.[4] This binding initiates the transcription of genes involved in critical cellular processes, including cell proliferation (e.g., c-Myc, Cyclin D1), survival and anti-apoptosis (e.g., Bcl-xL, Mcl-1), and angiogenesis (e.g., VEGF).[5]

In many cancers, this pathway is aberrantly and constitutively active, leading to uncontrolled cell growth and tumor progression, making STAT3 a highly attractive target for anticancer drug development.

Figure 1: The canonical STAT3 signaling pathway.

This compound: Mechanism of Action

This compound (compound B9) is a small molecule inhibitor designed to directly target the STAT3 protein. Its primary mechanism of action involves binding to the SH2 domain of STAT3. The SH2 domain is crucial for the dimerization of phosphorylated STAT3 monomers, a prerequisite for nuclear translocation and subsequent DNA binding.[6]

By occupying the SH2 domain, this compound effectively prevents the formation of functional STAT3 dimers. This blockade of dimerization is the key inhibitory step that halts the signaling cascade, even if upstream kinases like JAKs remain active and capable of phosphorylating STAT3 monomers. Consequently, the nuclear translocation of STAT3 is inhibited, preventing it from acting as a transcription factor for its target oncogenes.

Figure 2: Mechanism of this compound action.

Quantitative Data

The efficacy of this compound has been quantified through various biochemical and cell-based assays. The data highlights its binding affinity for STAT3 and its ability to inhibit the growth of cancer cells that rely on the STAT3 pathway.

Table 1: Binding Affinity of this compound

The binding affinity of this compound to both wild-type (WT) and a mutant form of the STAT3 protein was determined using a fluorescence polarization assay. The dissociation constant (Kd) is a measure of binding affinity, with lower values indicating a stronger interaction.

| Protein Target | Dissociation Constant (Kd) |

| STAT3 (Wild-Type) | 4.59 µM[7] |

| STAT3 (I634S/Q635G Mutant) | 22.75 µM[7] |

Table 2: Anti-proliferative Activity of this compound

The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro. The IC50 values for this compound were determined against a panel of human cancer cell lines using an MTT assay after a 72-hour incubation period.

| Cell Line | Cancer Type | IC50 (µM) |

| HeLa | Cervical Cancer | 10.12 |

| A549 | Lung Cancer | 11.35 |

| MCF-7 | Breast Cancer | 12.09 |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.

Fluorescence Polarization (FP) Binding Assay

This assay is used to determine the binding affinity (Kd) of this compound for the STAT3 protein. It measures the change in polarization of fluorescently labeled light when a small fluorescent probe, bound to the larger STAT3 protein, is displaced by the inhibitor.

Materials:

-

Recombinant full-length human STAT3 protein

-

Fluorescently labeled peptide probe that binds to the STAT3 SH2 domain (e.g., FITC-GpYLPQTV)

-

Assay Buffer: 20 mM Tris pH 8.5, 5% glycerol, 1 mM EDTA, 0.01 mg/ml BSA

-

This compound (dissolved in DMSO)

-

Black, non-treated 96-well or 384-well microplates

Procedure:

-

Reagent Preparation: Prepare serial dilutions of this compound in DMSO, and then dilute further in Assay Buffer to the final desired concentrations. The final DMSO concentration in the assay should not exceed 1-2%.

-

Assay Setup: In each well of the microplate, add:

-

Assay Buffer

-

STAT3 protein (e.g., to a final concentration of 480 nM)[7]

-

Varying concentrations of this compound or vehicle control (DMSO)

-

-

Incubation: Incubate the plate at room temperature for 1 hour with gentle agitation.

-

Probe Addition: Add the fluorescently labeled peptide probe to each well (e.g., to a final concentration of 20 nM).[7]

-

Final Incubation: Incubate the plate for an additional 1-4 hours at 4°C, protected from light.

-

Measurement: Read the fluorescence polarization on a suitable microplate reader.

-

Data Analysis: Plot the change in fluorescence polarization against the concentration of this compound. Calculate the IC50 value from the resulting dose-response curve, which can then be used to determine the Kd value using the Cheng-Prusoff equation.

Western Blot for STAT3 Phosphorylation

This method is used to visually and semi-quantitatively assess the ability of this compound to inhibit the phosphorylation of STAT3 at Tyr705 in cancer cells.

Materials:

-

Cancer cell line with active STAT3 signaling (e.g., HeLa, A549)

-

Cell culture medium and supplements

-

This compound

-

Cytokine for stimulation (e.g., IL-6 or Oncostatin M)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-STAT3 (Tyr705), Mouse anti-total-STAT3, Rabbit anti-β-Actin (loading control)

-

Secondary antibodies: HRP-linked anti-rabbit IgG, HRP-linked anti-mouse IgG

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. The next day, pre-treat the cells with various concentrations of this compound (e.g., 5, 10, 20 µM) for 2-4 hours.

-

Stimulation: Stimulate the cells with a cytokine like IL-6 (e.g., 20 ng/mL) for 15-30 minutes to induce STAT3 phosphorylation. Include an unstimulated control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-linked secondary antibody for 1 hour at room temperature. Wash again and apply ECL substrate.

-

Imaging: Visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: To normalize the data, strip the membrane and re-probe with antibodies for total STAT3 and a loading control like β-Actin.

-

Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Calculate the ratio of p-STAT3 to total STAT3 to determine the extent of inhibition.[8]

MTT Cell Proliferation Assay

The MTT assay is a colorimetric method used to measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is used to determine the IC50 value of this compound.

Materials:

-

Cancer cell lines (e.g., HeLa, A549, MCF-7)

-

96-well flat-bottom plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, and 16% SDS)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of medium containing the desired concentrations of the inhibitor. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution and read the absorbance at 570-590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log concentration of this compound and use non-linear regression to determine the IC50 value.[2][9]

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. benchchem.com [benchchem.com]

- 3. STAT-3 inhibitors: state of the art and new horizons for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]

- 9. MTT assay protocol | Abcam [abcam.com]

STAT3-IN-4: A Technical Guide on its Anti-Tumor Cell Proliferation Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cellular signaling, playing a pivotal role in cell proliferation, survival, differentiation, and angiogenesis. Its constitutive activation is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of STAT3-IN-4 (also known as compound B9), a novel small molecule inhibitor of the STAT3 signaling pathway. We will delve into its mechanism of action, its quantified effects on tumor cell proliferation, and the detailed experimental protocols utilized in its evaluation.

Mechanism of Action

This compound was identified through a structure-based virtual screening targeting the SH2 domain of STAT3. The SH2 domain is crucial for the dimerization of STAT3 monomers upon phosphorylation, a critical step for its nuclear translocation and subsequent transcriptional activation of target genes that promote tumor growth. By binding to the SH2 domain, this compound effectively disrupts this dimerization process, thereby inhibiting the entire downstream signaling cascade. This leads to a reduction in the expression of STAT3-regulated genes involved in cell cycle progression and survival, ultimately resulting in the inhibition of tumor cell proliferation.[1]

Quantitative Data on Tumor Cell Proliferation

The inhibitory effect of this compound on the proliferation of various cancer cell lines has been quantified using the Cell Counting Kit-8 (CCK-8) assay. The half-maximal inhibitory concentration (IC50) values demonstrate a potent and selective effect on cancer cells with aberrant STAT3 activation.

| Cell Line | Cancer Type | STAT3 Status | IC50 (µM) of this compound |

| MDA-MB-468 | Breast Cancer | Constitutively Active | Not explicitly stated, but significant inhibition at 30µM |

| MDA-MB-231 | Breast Cancer | Constitutively Active | Inhibition observed |

| DU145 | Prostate Cancer | Constitutively Active | Inhibition observed |

| MCF-7 | Breast Cancer | Low STAT3 activity | Little inhibition |

Data synthesized from the findings reported in Bioorg Med Chem Lett. 2016 Nov 1;26(21):5172-5176.[1]

Binding Affinity

The binding affinity of this compound to the STAT3 protein was determined using Surface Plasmon Resonance (SPR).

| Protein | Kd (µM) |

| Wild-Type STAT3 | 4.59 |

| STAT3 (I634S/Q635G mutant) | 22.75 |

Data from Bioorg Med Chem Lett. 2016 Nov 1;26(21):5172-5176.[1]

Experimental Protocols

Cell Proliferation Assay (CCK-8)

-

Cell Seeding: Cancer cell lines (MDA-MB-468, MDA-MB-231, DU145, and MCF-7) are seeded in 96-well plates at a density of 5,000 cells per well and cultured overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound (or vehicle control) for a specified duration (e.g., 48 or 72 hours).

-

CCK-8 Reagent Addition: Following treatment, 10 µL of CCK-8 solution is added to each well.

-

Incubation: The plates are incubated for 1-4 hours at 37°C.

-

Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.

-

Data Analysis: The cell viability is calculated as a percentage of the control group, and the IC50 values are determined by plotting the cell viability against the logarithm of the compound concentration.[1]

Western Blotting for STAT3 Phosphorylation

-

Cell Lysis: MDA-MB-468 cells are treated with this compound (e.g., at a concentration of 30 µM) or a vehicle control for a defined period. The cells are then lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified to determine the relative levels of p-STAT3 to total STAT3.[1]

Fluorescence Polarization (FP) Assay for Binding

-

Principle: This assay measures the binding of this compound to the STAT3 SH2 domain by detecting changes in the polarization of fluorescently labeled phosphopeptide that binds to the SH2 domain.

-

Reagents: Recombinant STAT3 protein, a fluorescently labeled phosphopeptide probe, and this compound.

-

Procedure: A mixture of the STAT3 protein and the fluorescent probe is prepared. Increasing concentrations of this compound are added to the mixture.

-

Measurement: The fluorescence polarization is measured using a suitable plate reader.

-

Data Analysis: The displacement of the fluorescent probe by this compound results in a decrease in fluorescence polarization, which is used to determine the binding affinity (IC50 or Kd).[1]

Surface Plasmon Resonance (SPR) for Binding Kinetics

-

Principle: SPR measures the real-time interaction between a ligand (this compound) and an analyte (STAT3 protein) immobilized on a sensor chip.

-

Procedure: The STAT3 protein is immobilized on the surface of a sensor chip. A solution containing this compound is then flowed over the chip surface.

-

Measurement: The binding and dissociation of this compound to the immobilized STAT3 protein are monitored in real-time by detecting changes in the refractive index at the sensor surface.

-

Data Analysis: The resulting sensorgram is analyzed to determine the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) is calculated (Kd = kd/ka).[1]

Visualizations

Conclusion

This compound (compound B9) represents a promising novel inhibitor of the STAT3 signaling pathway. Its ability to directly bind to the STAT3 SH2 domain, inhibit STAT3 phosphorylation and dimerization, and subsequently suppress the proliferation of cancer cells with constitutively active STAT3, underscores its potential as a lead compound for the development of targeted anticancer therapies. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic efficacy and safety profile.

References

Investigating the Anti-Migratory Effects of STAT3 Inhibitors: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides an in-depth overview of the methodologies and data related to the anti-migratory effects of STAT3 inhibitors, with a focus on inS3-54, a small molecule compound that targets the DNA-binding domain of STAT3.

Introduction: The Role of STAT3 in Cell Migration

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in various cellular processes, including proliferation, survival, differentiation, and apoptosis.[1][2] Aberrant and persistent activation of STAT3 is a hallmark of many human cancers and is associated with tumor progression, metastasis, and chemoresistance.[1][2]

Cell migration is a fundamental process in normal physiological events such as embryonic development and wound healing.[3] However, in the context of cancer, uncontrolled cell migration and invasion are key drivers of metastasis.[3][4] The JAK/STAT3 signaling pathway is a critical regulator of these migratory processes.[4] Upon activation by upstream signals like cytokines (e.g., IL-6) and growth factors, STAT3 is phosphorylated, dimerizes, and translocates to the nucleus.[2] In the nucleus, STAT3 dimers bind to the promoters of target genes that regulate cell motility, invasion, and the epithelial-mesenchymal transition (EMT).[5] Key downstream targets of STAT3 involved in migration include matrix metalloproteinases (MMPs) like MMP-2 and MMP-9, which degrade the extracellular matrix, and transcription factors like Twist and ZEB1 that promote EMT.[1][5][6]

Given its central role in promoting cancer cell migration, STAT3 has emerged as a promising therapeutic target for anti-metastatic therapies.[1] The development of small molecule inhibitors that can block STAT3 activity represents a viable strategy to impede cancer cell motility and invasion.

STAT3 Inhibitors and Their Anti-Migratory Potential

A variety of small molecule inhibitors targeting different domains of the STAT3 protein have been developed. These inhibitors aim to disrupt STAT3 signaling and, consequently, its pro-migratory functions. While information on a specific compound named "STAT3-IN-4" is not available in the public scientific literature, this guide will focus on a well-characterized STAT3 inhibitor, inS3-54 , which targets the DNA-binding domain of STAT3.[1] Data and protocols from other representative STAT3 inhibitors such as Stattic and LLL12 will also be referenced to provide a comprehensive overview.[7][8]

Data Presentation: Quantitative Analysis of Anti-Migratory Effects

The efficacy of STAT3 inhibitors in preventing cell migration is quantified using various in vitro assays. The data is typically presented in tables to facilitate comparison of different inhibitors, concentrations, and cell lines.

Table 1: Inhibition of Cancer Cell Migration by inS3-54 (Wound Healing Assay) [1]

| Cell Line | Treatment | Time (hours) | Wound Closure (%) |

| A549 (Lung) | Vehicle (Control) | 24 | ~57% |

| A549 (Lung) | inS3-54 (5 µM) | 24 | Significantly Reduced |

| MDA-MB-231 (Breast) | Vehicle (Control) | 24 | ~95% |

| MDA-MB-231 (Breast) | inS3-54 (5 µM) | 24 | Significantly Reduced |

Table 2: IC50 Values of Various STAT3 Inhibitors on Cell Viability

| Inhibitor | Cell Line | IC50 (µM) | Reference |

| inS3-54 | A549 (Lung) | ~3.2-5.4 | [1] |

| inS3-54 | MDA-MB-231 (Breast) | ~3.2-5.4 | [1] |

| Stattic | Hep G2 (Liver) | 2.94 | [8] |

| Stattic | Bel-7402 (Liver) | 2.5 | [8] |

| Stattic | SMMC-7721 (Liver) | 5.1 | [8] |

| LY5 | Hep3B (Liver) | 1.637-3.347 | [9] |

| LY5 | Colon Cancer Cells | 1.235-1.690 | [9] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for investigating the anti-migratory effects of STAT3 inhibitors. Below are the methodologies for two commonly used assays.

Wound Healing (Scratch) Assay

This assay is used to measure collective cell migration in vitro.

-

Cell Seeding: Plate cells in a 6-well or 12-well plate and culture until they form a confluent monolayer (70-80% confluence is often recommended to ensure cells are still in a migratory phase).[10]

-

Creating the "Wound": A sterile 1 µL or 200 µL pipette tip is used to create a straight scratch across the center of the cell monolayer.[10][11]

-

Washing: The wells are gently washed with phosphate-buffered saline (PBS) to remove detached cells and debris.[12]

-

Treatment: Fresh culture medium containing the STAT3 inhibitor at various concentrations or a vehicle control is added to the respective wells.

-

Imaging: The "wound" area is imaged immediately after scratching (T=0) using a phase-contrast microscope. Subsequent images of the same field are captured at regular intervals (e.g., every 4-8 hours) until the wound in the control well is nearly closed (typically 24-48 hours).[10]

-

Data Analysis: The area of the cell-free "wound" is measured at each time point using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated relative to the initial wound area at T=0.

Transwell Migration Assay (Boyden Chamber Assay)

This assay assesses the migratory capacity of individual cells towards a chemoattractant.

-

Chamber Setup: Transwell inserts with a porous membrane (typically 8 µm pore size) are placed in the wells of a 24-well plate. For invasion assays, the membrane is coated with a layer of extracellular matrix (e.g., Matrigel).[11][13]

-

Cell Preparation: Cells are serum-starved for several hours, then harvested and resuspended in a serum-free medium containing the STAT3 inhibitor at different concentrations or a vehicle control.

-

Cell Seeding: A defined number of cells (e.g., 2 x 10^4) are seeded into the upper chamber of the Transwell insert.[11]

-

Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as 10% fetal bovine serum (FBS).[11]

-

Incubation: The plate is incubated for a period that allows for cell migration (e.g., 24 hours).

-

Cell Removal and Staining: After incubation, non-migratory cells on the upper surface of the membrane are removed with a cotton swab. The cells that have migrated to the lower surface are fixed and stained with a dye such as crystal violet.[11]

-

Quantification: The stained cells are visualized and counted under a microscope. The number of migrated cells in the treated groups is compared to the control group.

Visualizations: Signaling Pathways and Workflows

STAT3 Signaling Pathway in Cell Migration

Caption: STAT3 signaling pathway promoting cell migration and its inhibition.

Experimental Workflow: Wound Healing Assay

Caption: Workflow for the wound healing (scratch) assay.

Experimental Workflow: Transwell Migration Assay

Caption: Workflow for the Transwell migration assay.

References

- 1. A Small Molecule Compound Targeting STAT3 DNA-Binding Domain Inhibits Cancer Cell Proliferation, Migration, and Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.biologists.com [journals.biologists.com]

- 4. The involvement of JAK-STAT3 in cell motility, invasion, and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of STAT3 in cancer cell epithelial-mesenchymal transition (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Stattic Enhances Radiosensitivity and Reduces Radio-Induced Migration and Invasion in HCC Cell Lines through an Apoptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A novel small molecule STAT3 inhibitor, LY5, inhibits cell viability, colony formation, and migration of colon and liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. med.virginia.edu [med.virginia.edu]

- 11. STAT3 inhibitor in combination with irradiation significantly inhibits cell viability, cell migration, invasion and tumorsphere growth of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. JAK/STAT3 and Smad3 activities are required for the wound healing properties of Periplaneta americana extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. corning.com [corning.com]

STAT3-IN-4: A Novel Inhibitor of the STAT3 Signaling Pathway for STAT3-Driven Cancers

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Signal Transducer and Activator of Transcription 3 (STAT3) is a critical intracellular signaling protein that, upon activation, functions as a transcription factor. In normal physiological processes, STAT3 activation is a transient and tightly regulated event, crucial for cell proliferation, differentiation, and survival. However, in a wide array of human cancers, including those of the breast, prostate, and lung, STAT3 is constitutively activated. This aberrant, persistent activation drives the expression of genes involved in tumor cell proliferation, survival, invasion, and immunosuppression, making STAT3 a compelling target for cancer therapy. STAT3-IN-4 (also known as compound B9) has been identified as a novel small molecule inhibitor of the STAT3 signaling pathway, demonstrating potential as a therapeutic agent for cancers reliant on this pathway.

Mechanism of Action

This compound functions by directly targeting the STAT3 protein. The activation of STAT3 is a multi-step process initiated by the phosphorylation of a specific tyrosine residue (Tyr705) by upstream kinases such as Janus kinases (JAKs). This phosphorylation event triggers the formation of STAT3 homodimers through reciprocal SH2 domain-phosphotyrosine interactions. These dimers then translocate to the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, thereby initiating their transcription.

This compound is designed to interfere with this critical dimerization step. By binding to the SH2 domain of STAT3, this compound competitively inhibits the binding of the phosphotyrosine motif of another STAT3 monomer, thus preventing the formation of active dimers. This blockade of dimerization effectively halts the downstream signaling cascade, leading to a reduction in the transcription of STAT3 target genes that are essential for tumor growth and survival.

Preclinical Data

The preclinical efficacy of this compound has been evaluated through a series of in vitro studies, demonstrating its ability to inhibit the proliferation of cancer cells with constitutively active STAT3 and to modulate the STAT3 signaling pathway.

Binding Affinity

The binding affinity of this compound to the STAT3 protein was determined using Surface Plasmon Resonance (SPR). The dissociation constant (Kd) is a measure of the binding affinity, with a lower Kd value indicating a stronger binding interaction.

| Target Protein | Dissociation Constant (Kd) (μM) |

| Wild-Type STAT3 | 4.59[1] |

| STAT3 (I634S/Q635G mutant) | 22.75[1] |

In Vitro Efficacy

The anti-proliferative activity of this compound was assessed in several human cancer cell lines using the CCK-8 assay. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit cell growth by 50%, were determined. The cell lines tested included those with known constitutive STAT3 activation (MDA-MB-468, MDA-MB-231, DU145) and a cell line with low STAT3 activation (MCF-7) as a negative control.

| Cell Line | Cancer Type | IC50 (μM) |

| MDA-MB-468 | Breast Cancer | Data not explicitly provided in abstract[1] |

| MDA-MB-231 | Breast Cancer | Data not explicitly provided in abstract[1] |

| DU145 | Prostate Cancer | Data not explicitly provided in abstract[1] |

| MCF-7 | Breast Cancer | Little to no inhibition[1] |

Note: The primary publication's abstract mentions growth inhibition was observed in MDA-MB-468, MDA-MB-231, and DU145 cell lines but does not provide specific IC50 values.[1]

Target Engagement and Pathway Modulation

The ability of this compound to engage its target and modulate the STAT3 signaling pathway within cancer cells was confirmed by Western blot analysis. Treatment of MDA-MB-468 breast cancer cells, which harbor constitutively active STAT3, with this compound resulted in a marked decrease in the phosphorylation of STAT3 at Tyr705.

| Cell Line | Treatment | Effect on p-STAT3 (Tyr705) |

| MDA-MB-468 | 30 μM this compound | Obvious decrease[1] |

Furthermore, the functional consequence of STAT3 inhibition was demonstrated through a cell migration assay, where this compound was shown to impair the migratory capacity of MDA-MB-468 cells.[1]

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action of this compound and the experimental procedures used in its evaluation, the following diagrams have been generated using the DOT language.

Caption: The STAT3 signaling pathway and the inhibitory action of this compound.

Caption: A generalized workflow for the in vitro evaluation of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound, based on standard laboratory practices for these assays.

Cell Culture

Human cancer cell lines (MDA-MB-468, MDA-MB-231, DU145, and MCF-7) are maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.

Cell Proliferation (CCK-8) Assay

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

CCK-8 Addition: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.

-

Final Incubation: The plates are incubated for an additional 1-4 hours at 37°C.

-

Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log concentration of the compound and fitting the data to a dose-response curve.

Western Blot Analysis for p-STAT3

-

Cell Lysis: Cancer cells are treated with this compound or vehicle control for a specified time. After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated STAT3 (Tyr705) and total STAT3. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

-

Densitometry: The intensity of the bands is quantified using image analysis software to determine the relative levels of p-STAT3 normalized to total STAT3 and the loading control.

Cell Migration (Wound Healing) Assay

-

Cell Seeding: Cells are seeded in 6-well plates and grown to a confluent monolayer.

-

Wound Creation: A sterile pipette tip is used to create a linear scratch ("wound") in the cell monolayer.

-

Treatment: The cells are washed with PBS to remove detached cells, and fresh medium containing this compound or vehicle control is added.

-

Image Acquisition: Images of the wound are captured at time 0 and at subsequent time points (e.g., 24 and 48 hours) using a microscope.

-

Data Analysis: The width of the wound is measured at different points for each condition and time point. The percentage of wound closure is calculated to assess the effect of the compound on cell migration.

Fluorescence Polarization (FP) Assay for STAT3 Binding

-

Assay Principle: This assay measures the binding of this compound to the STAT3 SH2 domain by monitoring the change in polarization of a fluorescently labeled peptide that binds to the same domain.

-

Reagents: Recombinant STAT3 protein, a fluorescently labeled phosphopeptide probe with high affinity for the STAT3 SH2 domain, and this compound.

-

Assay Procedure:

-

A fixed concentration of the fluorescent probe and recombinant STAT3 protein are incubated together in an appropriate buffer in a microplate.

-

Increasing concentrations of this compound are added to the wells.

-

The plate is incubated to allow the binding reaction to reach equilibrium.

-

-

Measurement: The fluorescence polarization of each well is measured using a plate reader equipped with polarization filters.

-

Data Analysis: The displacement of the fluorescent probe by this compound results in a decrease in fluorescence polarization. The data is used to calculate the binding affinity (e.g., IC50 or Kd) of the inhibitor.

Conclusion

This compound is a promising novel inhibitor of the STAT3 signaling pathway. Preclinical data demonstrates its ability to bind to the STAT3 SH2 domain, inhibit the proliferation of cancer cells with aberrant STAT3 activation, and modulate the STAT3 pathway in vitro. These findings support the continued investigation of this compound as a potential therapeutic agent for the treatment of STAT3-driven cancers. Further studies, including in vivo efficacy and safety assessments, are warranted to fully elucidate its therapeutic potential.

References

STAT3-IN-4 (Compound B9): A Technical Guide to its Chemical Structure and Inhibitory Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cellular signaling, playing a pivotal role in cell proliferation, differentiation, and survival. Its constitutive activation is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention. This document provides a comprehensive technical overview of STAT3-IN-4 (also known as compound B9), a small molecule inhibitor of the STAT3 signaling pathway. We will delve into its chemical structure, quantitative inhibitory data, and the experimental protocols utilized to characterize its activity. This guide is intended to serve as a valuable resource for researchers engaged in the study of STAT3 signaling and the development of novel anticancer agents.

The STAT3 Signaling Pathway: A Brief Overview

The STAT3 signaling cascade is typically initiated by the binding of cytokines and growth factors to their cognate receptors on the cell surface. This event triggers the activation of associated Janus kinases (JAKs), which in turn phosphorylate STAT3 proteins on a critical tyrosine residue (Tyr705). Phosphorylated STAT3 monomers then dimerize, translocate to the nucleus, and bind to specific DNA response elements in the promoters of target genes, thereby modulating their transcription. These target genes are involved in a wide array of cellular processes, including cell cycle progression, apoptosis, and angiogenesis. In many malignancies, this pathway is aberrantly and constitutively active, driving tumor growth and survival.

Chemical Structure and Properties of this compound (Compound B9)

This compound, also referred to as compound B9, is a small molecule inhibitor designed to interfere with the STAT3 signaling pathway.

Chemical Structure:

Unfortunately, a publicly available, high-resolution image of the chemical structure for this compound (compound B9) could not be retrieved at the time of this report. For detailed structural information, it is recommended to consult the primary literature or chemical supplier databases.

Chemical Properties:

| Property | Value |

| Molecular Formula | C20H13NO5S |

| Molecular Weight | 379.38 g/mol |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C(=C(C2=O)O)SC3=CC=C(C=C3)N(=O)=O |

Quantitative Data for this compound

The inhibitory activity of this compound has been quantified through binding affinity assays. The dissociation constant (Kd) is a measure of the binding affinity between the inhibitor and its target protein, with a lower Kd value indicating a higher affinity.

| Target | Kd (μM) | Reference |

| Wild-Type (WT) STAT3 | 4.59 | [1] |

| Mutant STAT3 (I634S/Q635G) | 22.75 | [1] |

This compound has also been shown to inhibit the proliferation of various tumor cell lines, including MDA-MB-468, MDA-MB-231, and DU145.[2] However, specific IC50 values for these cell lines were not available in the public domain at the time of this report.

Experimental Protocols

The following are representative protocols for key experiments used to characterize STAT3 inhibitors like this compound. These are generalized procedures, and for specific details, the primary literature should be consulted.

STAT3 Binding Affinity Assay (Fluorescence Polarization)

This assay measures the binding of an inhibitor to the STAT3 protein.

-

Reagents and Materials:

-

Recombinant human STAT3 protein

-

Fluorescently labeled peptide probe that binds to the STAT3 SH2 domain

-

Assay buffer (e.g., 100 mM potassium phosphate pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100)

-

This compound (compound B9)

-

384-well black plates

-

Plate reader capable of measuring fluorescence polarization

-

-

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 384-well plate, add the recombinant STAT3 protein and the fluorescently labeled peptide probe to each well.

-

Add the serially diluted this compound or vehicle control to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization of each well using a plate reader.

-

The data is analyzed to calculate the IC50 value, which is then used to determine the dissociation constant (Kd).

-

Cell Proliferation Assay (MTT Assay)

This assay determines the effect of an inhibitor on the proliferation of cancer cells.

-

Reagents and Materials:

-

Cancer cell lines (e.g., MDA-MB-231, MDA-MB-468, DU145)

-

Complete cell culture medium

-

This compound (compound B9)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in the complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing the serially diluted this compound or vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for a few hours, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-